molecular formula C10H16N2O3 B6324135 tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 852875-99-1

tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6324135
CAS No.: 852875-99-1
M. Wt: 212.25 g/mol
InChI Key: UMGMECYEEYWYKD-UHFFFAOYSA-N
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Description

Tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₇NO₃

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including the following:

  • Starting from Bicyclo[2.2.1]heptane: : The bicyclic structure can be functionalized through various reactions to introduce the desired substituents.

  • Oxidation and Substitution Reactions: : Oxidation of the corresponding bicyclic amine followed by substitution reactions can lead to the formation of the target compound.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can be used to replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Substitution reagents: : Such as halides or alkylating agents.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: : Explored for its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes.

Comparison with Similar Compounds

Tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate: : Similar bicyclic structure but lacking the oxo group.

  • Tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: : Similar bicyclic structure with different functional groups.

The uniqueness of This compound

Properties

IUPAC Name

tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGMECYEEYWYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159980
Record name 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852875-99-1
Record name 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852875-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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